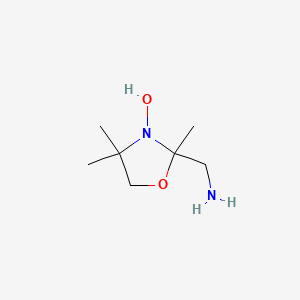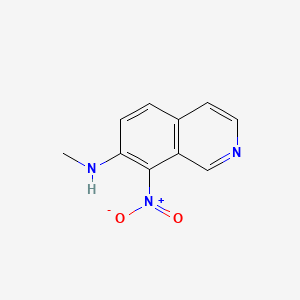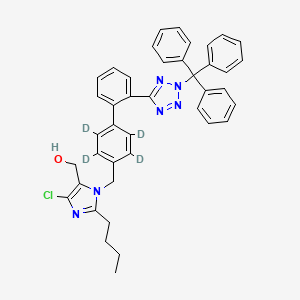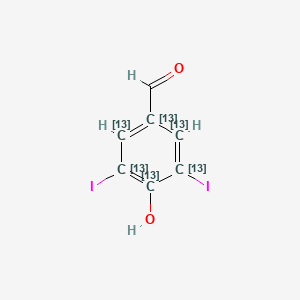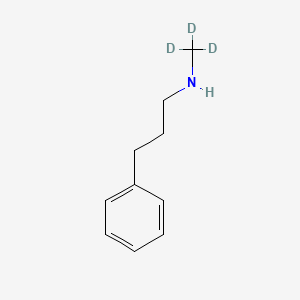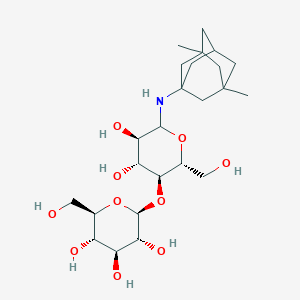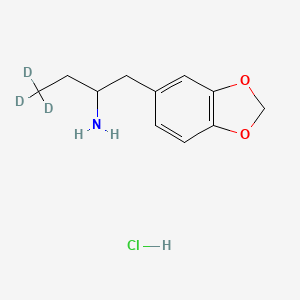![molecular formula C18H20N2O5 B565451 (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester CAS No. 26048-95-3](/img/structure/B565451.png)
(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester, often referred to as BOC-HECE, is an important organic compound used in a variety of scientific research and applications. BOC-HECE is a valuable tool for scientists in a number of fields, including biochemistry, organic chemistry, and pharmaceuticals. This compound has been studied for its ability to act as a substrate for enzymes, for its potential as an inhibitor of certain enzymes, and for its ability to act as a carrier for drug delivery.
Aplicaciones Científicas De Investigación
Inhibition of Acetylcholinesterase
Carbamates, including compounds similar to (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester, have been explored for their effectiveness as acetylcholinesterase inhibitors. These compounds react with AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site, leading to the temporary inhibition of the enzyme. This process is significant in developing insecticides and therapeutic agents due to the extended half-lives of carbamoylated AChEs, which can range from minutes to over a month. The rate of decarbamoylation, or the return of AChE to its active form, varies significantly based on the size of the alkyl substituents on the carbamoyl group, indicating the potential for tailored AChE inhibitors based on carbamate structure (Rosenberry & Cheung, 2019).
Antimicrobial and Antioxidant Properties
Research into the biological activities of natural carboxylic acids, which share functional similarities with this compound, reveals potential antimicrobial and antioxidant applications. The structure-related activities of these compounds show that variations in the number of hydroxyl groups and conjugated bonds can significantly impact their biological efficacy. For instance, compounds with a higher number of hydroxyl groups exhibit stronger antioxidant activity, which may translate to potential uses of this compound derivatives in protecting against oxidative stress (Godlewska-Żyłkiewicz et al., 2020).
Chemical Synthesis and Functionalization
In the context of organic synthesis, the structural characteristics of this compound offer pathways for selective functionalization of saturated C-H bonds. Metalloporphyrin catalysts have been employed in the functionalization of similar structures, facilitating reactions such as hydroxylation, amination, and carbenoid insertion. This area of research underscores the compound's relevance in synthetic chemistry, offering methodologies for the modification of complex organic molecules with high selectivity and efficiency (Che et al., 2011).
Structure-Activity Relationships in Antioxidants
Further studies on hydroxycinnamic acids, which are structurally related to carbamic acid esters, have elucidated structure-activity relationships (SARs) that inform the design of antioxidants. These investigations suggest that the antioxidant activity of such compounds can be modulated by altering structural features such as the number and position of hydroxy groups, offering insights into how this compound might be optimized for specific biological activities (Razzaghi-Asl et al., 2013).
Propiedades
IUPAC Name |
benzyl N-[3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRZWZDILASFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696499 |
Source


|
| Record name | Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26048-95-3 |
Source


|
| Record name | Carbamic acid, [1-[(benzyloxy)carbamoyl]-2-hydroxyethyl]-, benzyl ester, DL- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26048-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

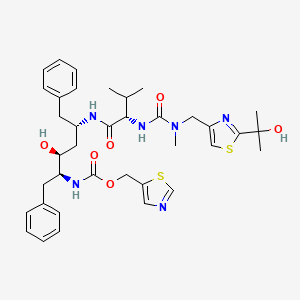
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

